molecular formula C9H10BrN3 B7900589 (5-bromo-2-methyl-2H-indazol-3-yl)methanamine

(5-bromo-2-methyl-2H-indazol-3-yl)methanamine

Cat. No.: B7900589
M. Wt: 240.10 g/mol
InChI Key: LQCQWZCJMWSEOU-UHFFFAOYSA-N
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Description

(5-bromo-2-methyl-2H-indazol-3-yl)methanamine is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of a bromine atom and a methyl group on the indazole ring can significantly influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2-methyl-2H-indazol-3-yl)methanamine typically involves the bromination of 2-methylindazole followed by the introduction of a methanamine group. One common method is the bromination of 2-methylindazole using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated product is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2-methyl-2H-indazol-3-yl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(5-bromo-2-methyl-2H-indazol-3-yl)methanamine has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities such as anticancer, antiviral, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.

    Industrial Applications: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-bromo-2-methyl-2H-indazol-3-yl)methanamine involves its interaction with specific molecular targets in biological systems. The presence of the bromine atom and the methanamine group can influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-methylindazole: Lacks the bromine and methanamine groups, resulting in different reactivity and biological properties.

    5-bromoindazole: Lacks the methyl and methanamine groups, affecting its chemical behavior and applications.

    (5-bromo-2-methylindazol-3-yl)amine: Similar structure but without the methanamine group, leading to different chemical and biological properties.

Uniqueness

(5-bromo-2-methyl-2H-indazol-3-yl)methanamine is unique due to the presence of both the bromine atom and the methanamine group on the indazole ring. This combination of functional groups can enhance its reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(5-bromo-2-methylindazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-13-9(5-11)7-4-6(10)2-3-8(7)12-13/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCQWZCJMWSEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)Br)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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